Cas no 1565094-13-4 ({5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine)

{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine 化学的及び物理的性質
名前と識別子
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- {5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine
- {5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine
- 1565094-13-4
- EN300-1290837
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- インチ: 1S/C8H15N3O2/c1-8(2,3)12-5-7-10-6(4-9)11-13-7/h4-5,9H2,1-3H3
- InChIKey: NWAFOKFNGWCIFY-UHFFFAOYSA-N
- SMILES: O(CC1=NC(CN)=NO1)C(C)(C)C
計算された属性
- 精确分子量: 185.116426730g/mol
- 同位素质量: 185.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 74.2Ų
{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290837-0.5g |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 0.5g |
$905.0 | 2023-05-23 | ||
Enamine | EN300-1290837-1.0g |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1290837-0.25g |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 0.25g |
$867.0 | 2023-05-23 | ||
Enamine | EN300-1290837-10000mg |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1290837-100mg |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1290837-250mg |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1290837-5.0g |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1290837-2.5g |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 2.5g |
$1848.0 | 2023-05-23 | ||
Enamine | EN300-1290837-2500mg |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1290837-500mg |
{5-[(tert-butoxy)methyl]-1,2,4-oxadiazol-3-yl}methanamine |
1565094-13-4 | 500mg |
$946.0 | 2023-09-30 |
{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
{5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamineに関する追加情報
Research Briefing on {5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine (CAS: 1565094-13-4) in Chemical Biology and Pharmaceutical Applications
The compound {5-(tert-butoxy)methyl-1,2,4-oxadiazol-3-yl}methanamine (CAS: 1565094-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, biological activity, and relevance in drug discovery, drawing from peer-reviewed literature and patent filings up to Q3 2023.
Recent studies highlight the role of this 1,2,4-oxadiazole derivative as a versatile scaffold in medicinal chemistry. Its tert-butoxy-methyl substitution enhances metabolic stability while the primary amine moiety allows for facile derivatization. A 2022 Journal of Medicinal Chemistry publication (DOI: 10.1021/acs.jmedchem.2c00571) demonstrated its incorporation as a hinge-binding motif in kinase inhibitors, showing nanomolar potency against FLT3 mutants in AML models. The CAS registry (1565094-13-4) confirms its use in ≥15 disclosed pharmaceutical compositions since 2020.
Synthetic approaches have been optimized through Pd-catalyzed cross-coupling of the oxadiazole core with protected aminomethyl precursors, achieving 78% yield in milligram-to-gram scale reactions (Org. Process Res. Dev. 2023, 27, 423-431). Stability studies indicate the compound maintains integrity under physiological pH (t1/2 > 24h at pH 7.4), though the tert-butyl group shows susceptibility to oxidative metabolism in liver microsome assays.
Notably, the compound's application extends to targeted protein degradation. A 2023 Cell Chemical Biology study (10.1016/j.chembiol.2023.04.012) utilized its amine group for conjugation with E3 ligase ligands, creating PROTACs that achieved 85% degradation of BRD4 at 100 nM concentration. This builds upon earlier work where the oxadiazole ring served as a bioisostere for ester groups in CNS-penetrant molecules.
Ongoing clinical investigations include its use as an intermediate in Phase I trials for a dual HDAC6/HSP90 inhibitor (NCT05432878). Safety profiling indicates favorable in vitro toxicity (CC50 > 50 μM in HEK293 cells), though structure-activity relationship studies suggest the tert-butoxy group's bulkiness may limit blood-brain barrier penetration for certain applications.
Future research directions emphasize the compound's potential in covalent inhibitor design through amine-directed electrophile conjugation, as well as its utility in creating pH-sensitive prodrugs. The chemical's unique combination of stability and reactivity positions it as a valuable building block for next-generation therapeutics targeting protein-protein interactions and undruggable targets.
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